2-Oxo-2-phenylethyl octadec-8-ynoate
Description
2-Oxo-2-phenylethyl octadec-8-ynoate is a synthetic ester characterized by a phenyl group attached to a ketone-containing ethyl backbone, esterified with octadec-8-ynoic acid. The compound’s molecular weight is approximately 390.5 g/mol, with a formula of C₂₆H₃₈O₃. Its synthesis typically involves the condensation of 2-oxo-2-phenylethanol with octadec-8-ynoic acid under acidic or enzymatic catalysis.
The phenyl group enhances aromatic stability, while the alkyne chain enables reactivity in click chemistry or polymerization. Studies suggest its utility in hydrophobic coatings and as a precursor for bioactive molecules, though its toxicity profile remains under investigation .
Properties
CAS No. |
90124-01-9 |
|---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-8-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-9,12-15,19,22-23H2,1H3 |
InChI Key |
IHTZFJPKSSSNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-8-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-8-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2-phenylethyl octadec-8-ynoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-8-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-8-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-8-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Properties of 2-Oxo-2-phenylethyl Octadec-8-ynoate and Related Compounds
*Molecular weight estimated based on structural complexity .
Key Findings:
Compared to benzyl acetate, the alkyne chain in the target compound significantly increases its lipophilicity (logP ~8.2 vs. 1.9 for benzyl acetate), making it more suited for nonpolar environments.
Reactivity: The alkyne group in octadec-8-ynoate derivatives enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in saturated esters like benzyl acetate.
Applications: The target compound’s long alkyne chain favors membrane permeability, suggesting utility in transdermal drug delivery. In contrast, the isoindole-quinazolinone hybrid in is structurally analogous to kinase inhibitors, highlighting divergent biomedical roles .
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